3-(Methylsulfanyl)phenyl methylcarbamate
Description
Contextualization within Carbamate (B1207046) Chemical Class Research
Carbamates are formally esters of carbamic acid and are recognized for their wide range of biological activities. nih.govnih.gov The carbamate functional group is a key pharmacophore in numerous approved drugs and pesticides. nih.gov Their primary mechanism of action in a biological context is often the inhibition of cholinesterase enzymes, which are crucial for the regulation of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov The nature of the substituents on both the nitrogen and the oxygen of the carbamate ester can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net In the case of 3-(Methylsulfanyl)phenyl methylcarbamate, the presence of the methylsulfanyl group on the aromatic ring is predicted to modulate its electronic and steric properties, which in turn would affect its interaction with biological targets.
Table 1: General Characteristics of the Carbamate Chemical Class
| Characteristic | Description |
|---|---|
| Core Structure | Derivatives of carbamic acid (NH₂COOH) |
| Primary Mechanism of Action | Reversible inhibition of acetylcholinesterase (AChE) |
| Key Applications | Insecticides, herbicides, and therapeutic agents (e.g., for myasthenia gravis, Alzheimer's disease) nih.govnih.govmdpi.com |
| Structure-Activity Relationship | Biological activity is highly dependent on the substituents on the carbamate group and the phenyl ring acs.orgnih.gov |
Historical Trajectories and Evolution of Research Focus on Carbamate Compounds
The scientific journey of carbamates began with the isolation of the natural product physostigmine (B191203) from the Calabar bean in the 19th century. nih.govmhmedical.com Physostigmine's potent anticholinesterase activity spurred the synthesis of numerous analogues. acs.org Early research in the mid-20th century was heavily focused on the development of carbamate-based insecticides, such as carbaryl (B1668338), which offered an alternative to the more persistent organochlorine pesticides. mhmedical.comusgs.gov Subsequently, the research focus broadened to medicinal applications, leading to the development of drugs like pyridostigmine (B86062) for myasthenia gravis and rivastigmine (B141) for Alzheimer's disease. nih.govacs.org This evolution reflects a continuous effort to refine the structure of carbamates to achieve desired biological effects and improved safety profiles. nih.gov
Current Paradigms and Research Gaps in (Methylsulfanyl)phenyl Methylcarbamate Studies
Contemporary research on carbamates continues to explore their potential in drug discovery and the development of more selective and biodegradable pesticides. nih.govacs.org A significant area of investigation is the quantitative structure-activity relationship (QSAR) of phenyl N-methylcarbamates to predict their biological activity based on their chemical structure. acs.orgnih.gov
Despite this extensive body of research on the carbamate class, there is a notable lack of specific studies on this compound. A comprehensive search of scientific databases reveals no detailed investigations into its synthesis, physicochemical properties, biological activity, or metabolic fate. This absence of data represents a significant research gap.
Table 2: Identified Research Gaps for this compound
| Research Area | Status of Knowledge |
|---|---|
| Synthesis and Characterization | No published, peer-reviewed synthetic methods or detailed characterization data found. |
| Physicochemical Properties | Experimental data on properties such as melting point, boiling point, and solubility are not available. |
| Biological Activity | No studies on its efficacy as a cholinesterase inhibitor or any other biological target have been reported. |
| Metabolism and Toxicology | The metabolic pathways and toxicological profile of this specific compound are unknown. |
Structure
3D Structure
Properties
CAS No. |
3938-33-8 |
|---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
(3-methylsulfanylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C9H11NO2S/c1-10-9(11)12-7-4-3-5-8(6-7)13-2/h3-6H,1-2H3,(H,10,11) |
InChI Key |
HXAFVRKJWYFPPF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC(=CC=C1)SC |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Characterization of 3 Methylsulfanyl Phenyl Methylcarbamate
Methodologies for Chemical Synthesis of (Methylsulfanyl)phenyl Methylcarbamates
The synthesis of (Methylsulfanyl)phenyl methylcarbamates, including the 3-isomer, relies on fundamental principles of organic chemistry, primarily involving the formation of the carbamate (B1207046) linkage.
General Principles of Carbamate Synthesis from Substituted Phenols and Isocyanates
The most common and direct method for the synthesis of aryl methylcarbamates involves the reaction of a substituted phenol (B47542) with methyl isocyanate (CH₃NCO). This reaction is a nucleophilic addition of the phenolic hydroxyl group to the electrophilic carbon atom of the isocyanate group.
The general mechanism for this synthesis is as follows:
The lone pair of electrons on the oxygen atom of the phenolic hydroxyl group attacks the carbonyl carbon of the isocyanate.
This attack leads to the formation of a tetrahedral intermediate.
A proton transfer from the oxygen to the nitrogen atom occurs, resulting in the formation of the stable carbamate product.
This reaction is often carried out in an inert solvent and can be catalyzed by a tertiary amine or a tin compound to increase the reaction rate. The general reaction scheme is depicted below:
Ar-OH + CH₃-N=C=O → Ar-O-C(=O)NH-CH₃
Exploration of Potential Precursor Chemistry and Reaction Mechanisms for Specific Isomers
For the specific synthesis of 3-(Methylsulfanyl)phenyl methylcarbamate, the key precursors are 3-(Methylsulfanyl)phenol and methyl isocyanate.
Precursor Synthesis: 3-(Methylsulfanyl)phenol
The synthesis of 3-(Methylsulfanyl)phenol can be achieved through several synthetic routes. One common method involves the diazotization of 3-(methylsulfanyl)aniline, followed by hydrolysis of the resulting diazonium salt. This process introduces a hydroxyl group at the desired position on the phenyl ring.
Formation of this compound
Once 3-(Methylsulfanyl)phenol is obtained, it can be reacted with methyl isocyanate to form the target compound. The reaction mechanism follows the general principles outlined in the previous section. The nucleophilic oxygen of the 3-(methylsulfanyl)phenol attacks the electrophilic carbonyl carbon of methyl isocyanate. The presence of the electron-donating methylsulfanyl group at the meta position can influence the reactivity of the phenolic hydroxyl group, but the fundamental mechanism remains the same.
The reaction would proceed as follows:
(Note: This is a representative scheme, and specific reaction conditions would need to be optimized.)Advanced Spectroscopic and Chromatographic Techniques in Compound Characterization
The structural elucidation and purity assessment of this compound and its isomers rely on a combination of advanced spectroscopic and chromatographic techniques.
Elucidation of Molecular Architecture and Isomeric Forms within the (Methylsulfanyl)phenyl Methylcarbamate Class
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR spectroscopy is a powerful tool for determining the substitution pattern on the aromatic ring. For this compound, one would expect to see distinct signals for the aromatic protons, the methyl protons of the methylsulfanyl group (-S-CH₃), and the methyl protons of the methylcarbamate group (-NH-CH₃). The coupling patterns and chemical shifts of the aromatic protons would confirm the 1,3-disubstitution pattern. The -S-CH₃ protons would likely appear as a singlet in the range of δ 2.4-2.6 ppm, while the -NH-CH₃ protons would appear as a doublet (due to coupling with the adjacent N-H proton) around δ 2.8-3.0 ppm. The N-H proton itself would appear as a broad signal.
¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Distinct signals would be observed for the carbonyl carbon of the carbamate group (typically in the range of δ 150-160 ppm), the aromatic carbons, and the methyl carbons of the methylsulfanyl and methylcarbamate groups. The chemical shifts of the aromatic carbons would be influenced by the positions of the two substituents, aiding in the confirmation of the isomeric structure.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at m/z corresponding to its molecular formula (C₉H₁₁NO₂S). Common fragmentation pathways for phenyl methylcarbamates include the loss of methyl isocyanate (CH₃NCO, 57 Da) and cleavage of the carbamate ester bond, leading to fragments corresponding to the substituted phenol. researchgate.net The presence of the methylsulfanyl group may also lead to characteristic fragmentation patterns involving the sulfur atom.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:
N-H stretching vibration around 3300-3500 cm⁻¹.
C=O (carbonyl) stretching vibration of the carbamate group, typically in the range of 1700-1730 cm⁻¹. oup.com
C-O stretching vibrations.
Aromatic C-H and C=C stretching vibrations.
Methodologies for Structural Confirmation and Purity Assessment
High-Performance Liquid Chromatography (HPLC):
HPLC is a primary technique for assessing the purity of this compound and for separating it from its isomers and any unreacted starting materials. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for this purpose. The retention time of the compound under specific chromatographic conditions is a key identifier.
Gas Chromatography (GC):
Gas chromatography can also be used for the analysis of (methylsulfanyl)phenyl methylcarbamates. However, it is important to note that some carbamates can be thermally labile and may decompose in the hot injector port of the gas chromatograph. researchgate.net Therefore, method development must be carefully conducted to ensure that the compound is analyzed intact. When coupled with a mass spectrometer (GC-MS), this technique provides a powerful tool for both separation and identification.
Data Tables
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.8 - 7.5 | Multiplet |
| NH-CH ₃ | 2.8 - 3.0 | Doublet |
| S-CH ₃ | 2.4 - 2.6 | Singlet |
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O | 150 - 160 |
| Aromatic-C | 110 - 155 |
| NH-C H₃ | 25 - 30 |
Table 3: Key IR Absorption Frequencies for Phenyl Methylcarbamates
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3300 - 3500 |
| C=O Stretch | 1700 - 1730 |
| C-O Stretch | 1200 - 1300 |
Biochemical and Molecular Mechanisms of Action: an Enzymological Perspective
Inhibition of Acetylcholinesterase (AChE) by Carbamate (B1207046) Compounds, including 3-(Methylsulfanyl)phenyl Methylcarbamate
Carbamate compounds, a class of molecules to which this compound belongs, are recognized for their ability to inhibit acetylcholinesterase. orst.educabidigitallibrary.org This enzyme plays a crucial role in the nervous system by catalyzing the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. nih.govnih.gov This rapid degradation of ACh is essential for terminating the nerve impulse at cholinergic synapses, allowing the neuron to return to its resting state. nih.govtmc.edu By inhibiting AChE, carbamates disrupt this process, leading to an accumulation of acetylcholine in the synaptic cleft. orst.edunih.gov This excess acetylcholine results in continuous stimulation of cholinergic receptors, leading to the characteristic signs of poisoning. nih.govopcw.org
The inhibitory action of carbamates on acetylcholinesterase is a result of a process known as carbamoylation. nih.govmdpi.com Carbamates act as pseudo-substrates for AChE, meaning they bind to the active site of the enzyme in a manner similar to the natural substrate, acetylcholine. nih.gov The active site of AChE contains a catalytic triad (B1167595) of amino acid residues: serine, histidine, and glutamate. mdpi.comresearchgate.net
The inhibition process involves a two-step reaction. Initially, the carbamate molecule binds to the active site, forming a reversible Michaelis-Menten complex. researchgate.netresearchgate.net Subsequently, the serine hydroxyl group in the active site attacks the carbonyl carbon of the carbamate. researchgate.netresearchgate.net This nucleophilic attack results in the transfer of the carbamoyl (B1232498) group to the serine residue, forming a stable, covalent carbamylated enzyme conjugate, while the leaving group (the phenolic portion of the molecule, in this case, 3-(Methylsulfanyl)phenol) is released. mdpi.comnih.gov This carbamoylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. nih.govnih.gov The planarity of the carbamoyl group, in contrast to the tetrahedral configuration of organophosphate-inhibited AChE, influences how the substituents are accommodated within the active site. mdpi.com
The inhibition of acetylcholinesterase by carbamates is considered pseudo-irreversible or slowly reversible. nih.govnih.gov The formation of the carbamylated enzyme is a relatively rapid process, while the subsequent hydrolysis of the carbamoyl-enzyme complex to regenerate the free, active enzyme is significantly slower. nih.govmdpi.com The rate of this decarbamoylation varies depending on the specific carbamate structure, with half-lives for carbamoylated AChEs ranging from minutes to over 30 days. nih.govresearchgate.net
The kinetics of this inhibition can be described by several rate constants:
ki (or kon): The second-order rate constant for the formation of the carbamylated enzyme. researchgate.netnih.gov
kr (or koff): The first-order rate constant for the decarbamoylation (reactivation) of the enzyme. researchgate.netnih.gov
| Carbamate Compound | Target Enzyme | Carbamoylation Rate (ki) (M-1min-1) | Decarbamoylation Rate (kr) (min-1) |
|---|---|---|---|
| Rivastigmine (B141) | Human AChE | Varies with N-alkyl substituent size | Varies with N-alkyl substituent size |
| Physostigmine (B191203) | Human AChE | Data not specified | Data not specified |
| Carbofuran (B1668357) | AChE | Inhibition constant (Ki) of 1.9 ppm | Mixed-type inhibition observed |
Molecular Interactions with Neurotransmitter Systems
The inhibition of acetylcholinesterase by this compound directly impacts neurotransmitter systems, primarily the cholinergic system, by altering the concentration and duration of action of acetylcholine at the synapse.
Under normal physiological conditions, acetylcholinesterase rapidly hydrolyzes acetylcholine in the synaptic cleft, ensuring a precise and controlled transmission of nerve impulses. nih.govtmc.edu The presence of an AChE inhibitor like this compound disrupts this delicate balance. orst.educabidigitallibrary.org By rendering the enzyme inactive through carbamoylation, the breakdown of acetylcholine is prevented. orst.eduozemedicine.com
This leads to the accumulation of acetylcholine in the synapse. nih.govopcw.org The elevated concentration of this neurotransmitter results in the persistent and excessive stimulation of both muscarinic and nicotinic acetylcholine receptors on the postsynaptic membrane. nih.govnih.gov This overstimulation is the direct cause of the toxic effects observed, leading to a state of cholinergic crisis characterized by a wide range of symptoms. nih.govopcw.org The continuous firing of nerve impulses disrupts the normal functioning of the nervous system, affecting communication between nerves and muscles. youtube.com
The consequences of acetylcholinesterase inhibition extend beyond the immediate synapse, impacting broader neural signal transduction pathways. The overstimulation of muscarinic and nicotinic receptors can trigger a cascade of downstream signaling events within the affected cells. nih.gov For example, the activation of certain muscarinic receptors can lead to an increase in intracellular calcium levels, which can, in turn, activate various second messenger systems and protein kinases.
Environmental Dynamics and Degradation Pathways: Ecotoxicological Implications
Abiotic Degradation Mechanisms of Carbamate (B1207046) Compounds Relevant to 3-(Methylsulfanyl)phenyl Methylcarbamate
Abiotic degradation involves non-biological processes that break down the chemical structure of this compound. The primary mechanisms include hydrolysis, photolysis, and oxidative decomposition, which are significantly influenced by environmental factors such as pH, sunlight, and the presence of reactive chemical species.
Hydrolysis is a primary abiotic pathway for the degradation of carbamate insecticides in aquatic environments. clemson.edu The stability of the carbamate ester linkage in this compound is highly dependent on the pH of the surrounding medium. wikipedia.org The reaction involves the cleavage of this ester bond, which is the initial and often rate-limiting step in its degradation in soil and water. who.intnih.gov
Research indicates that hydrolysis rates are significantly accelerated under alkaline conditions. missouri.edud-nb.info Conversely, the compound is relatively stable in acidic environments. At a neutral pH of 7, the half-life (DT50) of methiocarb (B1676386) in water is approximately 28 to 35 days. wikipedia.orgnih.gov However, in alkaline conditions (pH 9), the degradation is much more rapid, with a half-life of only 6 hours. nih.gov Under acidic conditions (pH 4), the compound is very persistent, with a half-life greater than one year. nih.gov This pH-dependent stability is a critical factor in its environmental persistence in different aquatic systems.
| Environmental Condition (pH) | Hydrolytic Half-Life (DT50) at 22°C |
|---|---|
| 4 (Acidic) | > 1 year |
| 7 (Neutral) | < 35 days |
| 9 (Alkaline) | 6 hours |
Photodegradation, or photolysis, is another significant abiotic process contributing to the breakdown of this compound. Carbamates, in general, possess light-absorbing properties that facilitate their rapid decomposition in aqueous conditions when exposed to sunlight. who.int The photolysis half-life for methiocarb has been reported to be in the range of 6 to 16 days, indicating that sunlight plays a crucial role in its environmental dissipation. nih.gov
Advanced Oxidation Processes (AOPs), such as the electro-Fenton (EF) process, have been shown to effectively degrade carbamate insecticides. acs.orgnih.gov This technology utilizes hydroxyl radicals (•OH), which are powerful oxidizing agents, to break down the pesticide molecule. nih.govacs.org Studies on the degradation of methiocarb using the electro-Fenton process have demonstrated its successful removal from water and a significant reduction in its toxicity. nih.govscilit.com Degradation is initiated by hydroxyl radical attacks at various sites on the molecule, depending on its structure. nih.gov Another oxidative process used in water treatment, degradation by monochloramine, has also been investigated. The degradation pathways in this process are strongly pH-dependent, involving initial oxidation of the parent compound followed by hydrolysis. nih.gov
The abiotic degradation of this compound results in the formation of several intermediate metabolites. The primary transformation involves the oxidation of the sulfur atom and hydrolysis of the carbamate ester bond, leading to the formation of phenolic derivatives.
Key identified abiotic metabolites include:
Methiocarb sulfoxide (B87167): Formed through the oxidation of the methylsulfanyl group. wikipedia.orgnih.gov
Methiocarb sulfone: Results from the further oxidation of the sulfoxide. researchgate.net
Methiocarb phenol (B47542): The product of the hydrolytic cleavage of the carbamate linkage. wikipedia.org
Methiocarb sulfoxide phenol: Formed by the hydrolysis of methiocarb sulfoxide or the oxidation of methiocarb phenol. wikipedia.orgnih.govherts.ac.uk
Methiocarb sulfone phenol: A product of further oxidation and hydrolysis steps. wikipedia.orgnih.govherts.ac.uk
The specific degradation pathway and the resulting metabolites can be influenced by the conditions; for instance, degradation by monochloramine at pH 6.5 primarily yields methiocarb sulfoxide, which then hydrolyzes to methiocarb sulfoxide phenol. nih.gov At a more alkaline pH of 8.5, the pathway involves the successive formation of methiocarb sulfoxide, methiocarb sulfoxide phenol, and methiocarb sulfone phenol through both oxidation and hydrolysis reactions. nih.gov These aromatic by-products and phenols are crucial to consider in ecotoxicological assessments, as their toxicity may differ from the parent compound. researchgate.net
| Metabolite/Intermediate | Formation Pathway |
|---|---|
| Methiocarb sulfoxide | Oxidation of the sulfur atom |
| Methiocarb sulfone | Further oxidation of methiocarb sulfoxide |
| Methiocarb phenol (Methylthio-3,5-xylenol) | Hydrolysis of the carbamate ester bond |
| Methiocarb sulfoxide phenol | Hydrolysis of methiocarb sulfoxide or oxidation of methiocarb phenol |
| Methiocarb sulfone phenol | Hydrolysis of methiocarb sulfone or oxidation of methiocarb sulfoxide phenol |
Biotic Transformation and Biodegradation of Carbamate Structures
Biotic processes, driven by microorganisms and enzymatic systems in larger organisms, are the primary drivers of this compound degradation in many environmental compartments.
Microbial metabolism is a principal force in the transformation and mineralization of carbamate pesticides in the environment. tandfonline.com In soil and water, diverse populations of bacteria and fungi are capable of degrading this compound. frontiersin.orgupm.edu.myresearchgate.net Genera such as Pseudomonas, Aspergillus, and Trichoderma have been reported to be involved in carbamate transformation. frontiersin.orgresearchgate.net
The degradation rate is influenced by environmental factors that affect microbial activity, such as temperature, moisture, pH, and organic matter content. who.intmissouri.edu The first step in microbial degradation is typically the hydrolysis of the carbamate ester bond. who.int The persistence of methiocarb in soil can vary significantly. Its aerobic biodegradation half-life in soil has been reported to range from 1.5 to as long as 111 days, while the anaerobic half-life was reported as 64 days. wikipedia.orgnih.gov In some cases, repeated application of carbamates can lead to enhanced microbial degradation, where adapted microbial populations break down the pesticide more rapidly. iastate.edu Ultimately, a significant portion of the compound can be metabolized to carbon dioxide (CO2). wikipedia.org
| Environmental Compartment | Condition | Degradation Half-Life (DT50) |
|---|---|---|
| Soil | Aerobic | 1.5 - 111 days |
| Soil | Anaerobic | 64 days |
In biological systems, this compound undergoes extensive enzymatic biotransformation. These metabolic reactions, common to carbamates, primarily involve hydrolysis, oxidation, and conjugation. epa.gov
In mammals, the liver is a primary site of metabolism. nih.gov The biotransformation of methiocarb is mainly driven by oxidation of the sulfur atom (sulfoxidation) to form methiocarb sulfoxide and subsequently methiocarb sulfone. wikipedia.orgnih.govjst.go.jp This process is catalyzed by cytochrome P450 (CYP) isoforms, specifically CYP2C19 and CYP1A2, as well as flavin-containing monooxygenase isoform (FMO1). nih.gov Minor pathways include the hydroxylation of the N-methyl group. wikipedia.org Interestingly, the initial hydrolytic cleavage of the carbamate bond in mammals is not primarily catalyzed by liver microsomal enzymes but rather by plasma and albumin. nih.govnih.gov
In plants, the major metabolites are methiocarb sulfoxide and methiocarb sulfoxide phenol. wikipedia.org Following primary metabolic reactions like hydroxylation, the resulting metabolites can undergo conjugation, where they are linked to endogenous molecules such as sugars to form persistent glycosides, which aids in their sequestration and detoxification within the plant. acs.org These enzymatic pathways—oxidation, hydrolysis, and conjugation—are crucial for detoxifying the compound, but the resulting metabolites can sometimes retain or even have altered biological activity. researchgate.netnih.gov
Characterization of Biotic Metabolites and Conjugates in Environmental Matrices
The biodegradation of this compound in the environment leads to the formation of several metabolites. The primary transformation pathways involve oxidation and hydrolysis. In soil and water, the principal biotic metabolites identified are methiocarb sulfoxide and methiocarb sulfone, which are products of the oxidation of the methylthio group. Further degradation through hydrolysis of the carbamate ester linkage results in the formation of corresponding phenols: methiocarb phenol, methiocarb sulfoxide phenol, and methiocarb sulfone phenol. nih.govresearchgate.net
Studies utilizing radiolabeled [14C]methiocarb have been instrumental in elucidating these degradation pathways. In plant systems, methiocarb sulfoxide and methiocarb sulfoxide phenol have been identified as the major metabolites. nih.gov A study on corn plants grown from seeds coated with this compound found that while the parent compound was largely undetectable in the plant tissues, its primary metabolite, methiocarb sulfoxide, was systemically distributed. High concentrations of methiocarb sulfoxide were detected in both guttation drops and leaves, indicating that transformation can occur in the soil before uptake by the plant roots. heraldopenaccess.us
Analytical methods, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), have been developed for the sensitive and specific quantification of this compound and its primary metabolites (methiocarb sulfoxide and methiocarb sulfone) in environmental matrices like soil and water. ktu.ltamazonaws.com These methods are crucial for monitoring the environmental persistence and distribution of these compounds.
Environmental Persistence and Mobility in Terrestrial and Aquatic Ecosystems
The persistence and mobility of this compound in the environment are influenced by a combination of biotic and abiotic factors, including soil type, pH, temperature, and microbial activity.
Determinants of Half-Life in Soil and Water Matrices (e.g., pH Dependence)
The half-life of this compound can vary significantly in different environmental compartments. In soil, its degradation is influenced by microbial activity and soil properties. Under aerobic conditions, the half-life of the parent compound is reported to be relatively short, ranging from a few days to a couple of weeks. noaa.gov However, its metabolites can exhibit different persistence, with the half-life of methiocarb sulfoxide being around 6 days and methiocarb sulfone phenol up to 20 days. nih.gov The degradation rate can be inversely correlated with the organic matter content of the soil. noaa.gov
In aquatic systems, the persistence of this compound is highly dependent on the pH of the water. The hydrolysis of the carbamate linkage is a key degradation pathway. Under acidic conditions (pH 4-5), the compound is relatively stable, with a half-life that can exceed one year. researchgate.netnoaa.gov At neutral pH (pH 7), the half-life is considerably shorter, in the range of 24 to 35 days. researchgate.netnoaa.gov In alkaline conditions (pH 9), hydrolysis is rapid, with a half-life of only a few hours. researchgate.netnoaa.gov Photodegradation can also contribute to its breakdown in sunlit surface waters, with estimated half-lives of 6 to 16 days. researchgate.net
Half-life of this compound in Different Environmental Matrices
| Matrix | Condition | Half-life (DT50) | Reference |
|---|---|---|---|
| Soil | Aerobic | 1.5 - 111 days | nih.govresearchgate.net |
| Water | pH 4 | > 1 year | researchgate.net |
| Water | pH 7 | 24 - 35 days | researchgate.netnoaa.gov |
| Water | pH 9 | 6 hours | researchgate.net |
| Water | Photodegradation | 6 - 16 days | researchgate.net |
Transport Phenomena and Environmental Distribution Pathways
The mobility of this compound in the environment is largely governed by its sorption characteristics. It exhibits strong sorption to soil organic matter, which limits its potential for leaching into groundwater. noaa.gov The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound is estimated to be around 530, indicating low mobility. noaa.gov Consequently, it is not expected to be a significant groundwater contaminant.
While leaching is limited, transport can occur via surface runoff, carrying the dissolved compound and its metabolites into adjacent aquatic ecosystems. ijcrt.org Due to its low vapor pressure, long-range atmospheric transport is not considered a significant distribution pathway for this compound. noaa.gov
Ecotoxicological Impact on Non-Target Organisms and Ecosystem Functions
As a broad-spectrum pesticide, this compound poses a risk to a variety of non-target organisms, which can have cascading effects on ecosystem structure and function.
Effects on Soil Fauna (e.g., Earthworm Regeneration, Biochemical Responses)
Soil invertebrates, such as earthworms, are susceptible to the toxic effects of this compound. As a carbamate insecticide, its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function. nih.gov Inhibition of AChE can lead to neurotoxic effects in earthworms, impairing their mobility and other essential behaviors. researchgate.net
Studies on other carbamates have demonstrated that sublethal exposure can lead to a range of biochemical and physiological stress responses in earthworms, including alterations in protein content and increased protein carbonylation. nih.gov Furthermore, exposure to some carbamates has been shown to severely retard the posterior regeneration of amputated earthworms. nih.gov This is characterized by compromised morphology of the regenerated segments, a reduced number of new segments, and increased cell apoptosis in the blastema tissues. nih.gov While specific studies on the regenerative effects of this compound are limited, the known effects of other carbamates suggest a potential for similar impacts.
Influence on Aquatic Biota and Ecosystem Services
The introduction of this compound into aquatic ecosystems through runoff can have significant ecotoxicological consequences. It is classified as very toxic to aquatic life. nih.gov
Acute and chronic toxicity studies have been conducted on a range of aquatic organisms. For the freshwater crustacean Daphnia magna, a key species in aquatic food webs, the compound is highly toxic. An electrochemical oxidation process has been shown to be effective in degrading methiocarb and significantly reducing its acute toxicity to D. magna. mdpi.com In fish, such as the rainbow trout (Oncorhynchus mykiss), this compound has also been shown to be toxic. tubitak.gov.tr The toxicity to green algae, such as Scenedesmus subspicatus, has also been documented.
Ecotoxicity of this compound to Aquatic Organisms
| Organism | Endpoint | Value | Reference |
|---|---|---|---|
| Daphnia magna (Water flea) | 48h EC50 | 0.27% of a 20 mg/L solution | mdpi.com |
| Oncorhynchus mykiss (Rainbow trout) | 96h LC50 | Concentrations ranging from 0.7 to 28.0 mg/l were tested | tubitak.gov.tr |
Potential for Environmental Accumulation and Trophic Transfer
The potential for this compound, commonly known as methiocarb, to accumulate in the environment and be transferred through the food chain is a critical aspect of its ecotoxicological profile. Environmental accumulation refers to the process by which a chemical's concentration increases in an environmental compartment (such as soil or water) or within an organism over time. Trophic transfer, or biomagnification, is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. nih.govfao.orgresearchgate.net
Research indicates that the bioaccumulation potential for carbamates like methiocarb is generally considered slight. The compound is moderately persistent and relatively immobile in soil, where it sorbs strongly to soil particles. epa.gov However, its degradation and accumulation potential are influenced by various environmental factors, particularly pH. regulations.gov
Bioconcentration in Aquatic Organisms
Bioconcentration is the accumulation of a chemical in an organism directly from the surrounding medium, such as water. fao.org The potential for methiocarb to bioconcentrate in aquatic organisms is considered moderate. nih.gov The Bioconcentration Factor (BCF), which quantifies this potential, has been estimated through modeling and experimental studies. A regression-derived BCF of 35 suggests a moderate potential for bioconcentration. nih.gov Another study reported a BCF of 75 L/kg in the bluegill sunfish (Lepomis macrochirus), which is interpreted as indicating a low potential for accumulation. herts.ac.uk One of its metabolites, methiocarb-phenol (M03), is considered highly unlikely to accumulate in the aquatic food chain. bayer.com
Table 1. Bioconcentration Factor (BCF) for Methiocarb
| Parameter | Value | Source Organism | Interpretation | Reference |
|---|---|---|---|---|
| Estimated BCF | 35 | N/A (Regression-derived) | Moderate Potential | nih.gov |
| BCF | 75 L/kg | Lepomis macrochirus (Bluegill sunfish) | Low Potential | herts.ac.uk |
Persistence and Degradation
The persistence of a compound is a key factor in its potential to accumulate. Methiocarb's stability is highly dependent on the environmental compartment and its chemical properties, especially pH. regulations.gov Laboratory studies show that methiocarb and its metabolites degrade well in soil, eventually breaking down into carbon dioxide. bayer.com Due to its rapid dissipation in soil, specific soil accumulation testing was not deemed necessary in certain regulatory evaluations. bayer.com
Hydrolysis is a major degradation pathway. regulations.gov The compound's half-life in water is strongly pH-dependent, being very long in acidic conditions, about a month at neutral pH, and only a few hours in alkaline solutions. nih.gov Photodegradation also contributes to its breakdown in the environment. nih.gov
Table 2. Environmental Half-Life (DT50) of Methiocarb
| Medium | Condition | Half-Life (DT50) | Reference |
|---|---|---|---|
| Water (Hydrolysis) | pH 4 | > 1 year | nih.gov |
| pH 7 | ~28 - 35 days | nih.govwikipedia.org | |
| pH 9 | 6 hours | nih.gov | |
| Soil | Aerobic, sandy loam | 17.6 days | regulations.gov |
Trophic Transfer and Secondary Poisoning
While the potential for direct bioaccumulation from water is low to moderate, there is evidence of risk related to trophic transfer, particularly concerning secondary poisoning. This occurs when a predator consumes prey that has accumulated a toxin. Methiocarb is categorized as very highly toxic to birds on an acute oral basis. epa.gov
Research has highlighted that earthworms dwelling in soil treated with methiocarb-coated seeds may contain residues. researchgate.net This poses a potential acute risk to birds and other animals that feed on these earthworms. researchgate.net Similarly, a risk from secondary poisoning for fish-eating birds exposed to the metabolite methiocarb phenol (M03) has been identified as an area requiring further information. researchgate.net The outdoor use of methiocarb is likely to have adverse effects on both avian and mammalian species, with risk levels for acute and/or chronic effects being exceeded for various formulations and uses. epa.gov
Advanced Analytical Methodologies for Environmental and Biological Monitoring of 3 Methylsulfanyl Phenyl Methylcarbamate
Chromatographic Techniques for Residue Analysis
Chromatography is a cornerstone of pesticide residue analysis, offering high resolution and sensitivity. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized for the analysis of carbamates like methiocarb (B1676386).
High-Performance Liquid Chromatography (HPLC) Applications for Carbamates
High-performance liquid chromatography (HPLC) is often the preferred method for analyzing thermally labile compounds such as N-methylcarbamates, as it avoids the high temperatures that can cause degradation. A widely adopted approach for carbamate (B1207046) analysis is U.S. EPA Method 531.1, which involves separating the compounds on a reverse-phase C18 column followed by post-column derivatization. In this method, the separated carbamates are hydrolyzed with a sodium hydroxide (B78521) solution. The resulting methylamine (B109427) is then reacted with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to form a highly fluorescent derivative, which is subsequently detected by a fluorescence detector, providing excellent sensitivity and selectivity.
Modern HPLC methods are frequently coupled with mass spectrometry (LC-MS/MS), which provides definitive identification and quantification. For instance, a method for determining methiocarb and its primary degradation products, methiocarb sulfoxide (B87167) and methiocarb sulfone, in water utilizes LC-MS/MS for analysis. This technique allows for the specific detection of each compound based on its unique mass-to-charge ratio (m/z) transitions. The quantitative analysis of methiocarb relies on the transition from m/z 226 to m/z 169, while its sulfoxide and sulfone metabolites are monitored using their respective specific transitions. The performance of these methods is characterized by low limits of detection (LOD) and high recovery rates, as demonstrated in various studies.
Table 1: Performance of HPLC-based Methods for Carbamate Analysis
| Compound | Matrix | Method | LOD | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Methiocarb | Rice Field Water | HPLC-UV | 0.23 ng/mL | 92 ± 7 | |
| Methiocarb | Banana | LC-PAD | - | 95.2 | |
| Methiocarb Sulfoxide | Banana | LC-PAD | - | 92.0 | |
| Methiocarb Sulfone | Banana | LC-PAD | - | 84.0 | |
| Bendiocarb | Various | MSPE-HPLC-UV | 0.005 µg L⁻¹ | 71.5–122.8 | |
| Carbaryl (B1668338) | Various | MSPE-HPLC-UV | 0.015 µg L⁻¹ | 71.5–122.8 | |
| Carbofuran (B1668357) | Various | MSPE-HPLC-UV | 0.015 µg L⁻¹ | 71.5–122.8 |
LOD: Limit of Detection; LC-PAD: Liquid Chromatography with Photodiode Array Detector; MSPE-HPLC-UV: Magnetic Solid-Phase Extraction coupled with HPLC-Ultraviolet Detection.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Intermediate Identification
Gas chromatography (GC) is a powerful tool for separating volatile and semi-volatile compounds. However, its application to carbamate pesticides is challenging due to their thermal instability; many carbamates decompose in the hot GC injector port. This decomposition can be a significant obstacle, but it can also be leveraged for analytical purposes. By carefully controlling variables such as injector temperature and injection mode, the decomposition can be made reproducible, allowing for the analysis of the resulting degradation products.
Mass spectrometry (MS) coupled with GC is invaluable for identifying these thermal decomposition products and other metabolic intermediates. For phenyl N-methylcarbamates, GC analysis can successfully separate the parent compounds from their phenolic moieties with minimal decomposition under optimized conditions. To circumvent the issue of thermal degradation, derivatization techniques are often employed. One such technique is "flash alkylation," where a methylating agent is co-injected with the sample. This process occurs rapidly in the hot injector, converting the thermally labile carbamate into a more stable, volatile derivative suitable for GC-MS analysis. This approach not only enables sensitive detection but also provides structural information for confirmation, making GC-MS/MS a viable alternative to LC-based methods for carbamate analysis.
Immunochemical Assays for Detection and Quantification
Immunochemical assays, which utilize the highly specific binding between an antibody and an antigen, offer rapid, sensitive, and cost-effective alternatives to traditional chromatographic methods for pesticide monitoring.
Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation for Carbamate Residues
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for detecting pesticide residues. For small molecules like carbamates, a competitive ELISA format is typically employed. In this setup, a known amount of a carbamate-protein conjugate is immobilized on the surface of a microtiter plate. The sample containing the target carbamate is then added along with a specific primary antibody. The free carbamate in the sample competes with the immobilized carbamate for the limited antibody binding sites. After a washing step, an enzyme-labeled secondary antibody is added, which binds to the primary antibody. Finally, a substrate is added that produces a colorimetric signal. The intensity of the signal is inversely proportional to the concentration of the carbamate in the sample.
The development and validation of an ELISA involve producing specific monoclonal antibodies against the target pesticide and optimizing assay conditions to achieve high sensitivity and specificity. Validation studies have shown that ELISA can achieve detection limits in the low parts-per-billion (ppb) range, often below the limits of chromatographic techniques, making it an excellent tool for rapid screening of a large number of samples. For example, a carbaryl-specific ELISA demonstrated a detection limit of 2.0 ppb.
Advanced Immunoassay Architectures (e.g., Biotin-Streptavidin Amplification, Molecularly Imprinted Polymers)
To further enhance the sensitivity and utility of immunoassays, advanced architectures are being explored.
Biotin-Streptavidin Amplification: The biotin-streptavidin system is a powerful signal amplification strategy used in many ELISA formats. The interaction between biotin (B1667282) and streptavidin is one of the strongest non-covalent bonds known in nature. In this approach, the detection antibody is labeled with biotin. After the detection antibody binds to the target analyte, enzyme-conjugated streptavidin is added. Since one streptavidin molecule can bind up to four biotin molecules, this system allows for the attachment of multiple enzyme molecules per detection antibody, significantly amplifying the final signal. This amplification leads to a substantial increase in assay sensitivity compared to conventional ELISA methods.
Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule, such as a pesticide. Often referred to as "plastic antibodies," MIPs offer advantages over biological antibodies, including high stability, low cost, and ease of preparation. In the context of an assay, MIPs can be used as selective sorbents for solid-phase extraction (SPE) to clean up and preconcentrate carbamates from complex matrices before analysis. They can also be integrated directly into sensor platforms. For example, a dummy template MIP has been successfully used for the selective extraction and determination of carbofuran. Research into peptide-based MIPs has also shown promise for creating visual and digital detection platforms for other carbamates.
Electrochemical and Spectroscopic Detection Methods
Electrochemical and spectroscopic methods represent another frontier in pesticide analysis, offering the potential for rapid, portable, and on-site detection.
Electrochemical Methods: Electrochemical sensors detect changes in electrical signals (such as current or potential) that occur when the target analyte interacts with a specially designed electrode surface. The development of these sensors often involves modifying the electrode with nanomaterials to enhance sensitivity and selectivity. For instance, materials like graphitic carbon nitride (g-C3N4), molybdenum diselenide (MoSe2), and carbon nanotubes have been used to create sensors capable of detecting various pesticides at very low concentrations. These sensors can achieve wide linear response ranges and detection limits in the nanomolar (nM) range. While specific sensors for 3-(Methylsulfanyl)phenyl methylcarbamate are an area of ongoing research, the principles demonstrated with other pesticides highlight the significant potential of this technology for rapid and sensitive environmental monitoring.
Spectroscopic Methods: Spectroscopic techniques analyze the interaction of electromagnetic radiation with the analyte. Spectrophotometry has been used for carbamate determination following a chemical reaction to produce a colored compound. One method involves the alkaline hydrolysis of the carbamate to a phenolate, which is then coupled with a diazotized reagent in a micellar medium to form a colored azo dye. The intensity of the color, measured with a spectrophotometer, is proportional to the pesticide concentration, with detection limits reported in the microgram per cubic centimeter range. Other techniques like Raman spectroscopy and Fourier-transform infrared (FT-IR) spectroscopy are also being explored for the direct detection of pesticide residues on food surfaces, offering non-destructive and rapid screening capabilities.
Voltammetric Approaches for Environmental Sensing of Carbamates
Voltammetric techniques offer a powerful tool for the determination of electroactive compounds like carbamates. These methods are based on applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. The analysis of carbamates can be performed directly or indirectly after a hydrolysis step.
Direct electrochemical determination of many carbamates is challenging due to the high oxidation potential required, which can affect the sensitivity and selectivity of the method. scielo.br To overcome this, innovative electrode materials with wide potential windows and low background currents, such as boron-doped diamond (BDD) electrodes, have been successfully employed. rsc.orgnih.gov For instance, a method using a BDD electrode with differential pulse voltammetry (DPV) allowed for the direct oxidation of methiocarb at a potential of approximately +1.4 V versus a silver/silver chloride (Ag/AgCl) reference electrode. rsc.org This approach yielded a detection limit of 0.15 µg/mL. rsc.org
A more common and often more sensitive strategy involves the alkaline hydrolysis of the carbamate pesticide prior to voltammetric analysis. nih.govresearchgate.net This process breaks the carbamate ester bond, producing a phenol (B47542) derivative that is more easily oxidized at a lower potential. nih.govresearchgate.net This indirect detection significantly enhances sensitivity and reduces potential interferences. scielo.brnih.gov For example, a method for the simultaneous determination of propoxur, isoprocarb, carbaryl, and carbofuran utilized their anodic voltammetric behavior following alkaline hydrolysis. researchgate.net The resulting electroactive phenol derivatives produced well-defined oxidation peaks using DPV. researchgate.net Similarly, carbon nanotubes paste electrodes (CNTPE) have been used in differential pulse adsorptive stripping voltammetry to determine various carbamates, achieving detection limits in the nanomolar range. researchgate.netiapchem.orgsemanticscholar.org
The choice of electrode, voltammetric technique, and sample preparation (i.e., direct vs. indirect analysis) are all critical parameters that influence the analytical performance.
Table 1: Comparison of Voltammetric Methods for Carbamate Pesticide Detection
| Carbamate Analyte(s) | Electrode Material | Voltammetric Technique | Detection Limit (LOD) | Reference(s) |
|---|---|---|---|---|
| Methiocarb | Boron-Doped Diamond (BDD) | Differential Pulse Voltammetry (DPV) | 0.15 µg/mL | rsc.org |
| Carbaryl, Carbofuran, Bendiocarb | Boron-Doped Diamond (BDD) | HPLC with Amperometric Detection (after hydrolysis) | 0.6 - 1.0 ng/mL | nih.gov |
| Propoxur, Isoprocarb, Carbaryl, Carbofuran | Glassy Carbon Electrode (GCE) | Differential Pulse Voltammetry (DPV) (after hydrolysis) | 1.0 - 30 mg/L (Linear Range) | researchgate.net |
| Thiodicarb, Aldicarb, Chlorpropham | Carbon Nanotubes Paste Electrode (CNTPE) | Differential Pulse Adsorptive Stripping Voltammetry | 1.07x10⁻⁷ M - 1.09x10⁻⁷ M | researchgate.netiapchem.orgsemanticscholar.org |
Spectrophotometric and Fluorometric Methodologies for Compound Analysis
Spectrophotometric and fluorometric methods provide alternative and complementary approaches for the analysis of this compound and other carbamates. These techniques rely on the measurement of light absorption or emission, respectively.
Spectrophotometric Methods
Spectrophotometric analysis of carbamates often involves a derivatization step to produce a colored compound that can be quantified using a spectrophotometer. A prevalent method is based on the initial hydrolysis of the carbamate in an alkaline medium to yield a phenol. nih.govakjournals.com This phenol is then coupled with a chromogenic reagent, such as a diazotized aromatic amine, to form a stable and intensely colored azo dye. nih.gov One study proposed a method for several carbamates, including methiocarb, using diazotized trimethylaniline in a micellar medium, which enhanced sensitivity and resulted in detection limits between 0.2 and 2 µg/cm³. nih.gov Another approach uses p-aminoacetanilide as the coupling agent after alkaline hydrolysis. akjournals.com
Enzyme-based assays offer another route for spectrophotometric detection. These methods are based on the well-known inhibitory effect of carbamates on the enzyme acetylcholinesterase (AChE). mdpi.com In a typical assay, the activity of AChE is measured by its ability to hydrolyze a substrate, producing a colored product. In the presence of a carbamate inhibitor, the rate of color development is reduced, and this inhibition is proportional to the pesticide concentration. mdpi.com This principle allows for the development of rapid and cost-effective screening tools for detecting the presence of AChE inhibitors in various samples. mdpi.com
Table 2: Selected Spectrophotometric Methods for Carbamate Analysis
| Carbamate Analyte(s) | Reagent(s) | Principle | Wavelength (λmax) | Detection Limit (LOD) | Reference(s) |
|---|---|---|---|---|---|
| Methiocarb, Carbaryl, Bendiocarb, etc. | Diazotized Trimethylaniline | Alkaline hydrolysis followed by azo dye formation | Not Specified | 0.2 - 2 µg/cm³ | nih.gov |
| Carbaryl, Propoxur, Carbosulfan | p-Aminoacetanilide | Alkaline hydrolysis followed by dye formation on silica (B1680970) gel | Not Specified | 0.032 - 0.08 µg/mL | akjournals.com |
| Carbofuran | Acetylcholinesterase (AChE) / ATChI / DTNB | Enzyme inhibition | 412 nm | 0.012 mg/Kg | mdpi.com |
Fluorometric Methods
Fluorometric methods are renowned for their high sensitivity. Some carbamate pesticides, such as carbaryl and carbofuran, exhibit native fluorescence when excited by ultraviolet light, which can be used for their direct quantification. nih.govdocumentsdelivered.com However, for many carbamates that are not naturally fluorescent, a derivatization step is required.
The most widely adopted fluorometric technique, particularly in conjunction with High-Performance Liquid Chromatography (HPLC), involves post-column derivatization. youtube.com In this process, the carbamates are separated on an HPLC column. The column eluent is then mixed with a hydrolysis reagent (typically sodium hydroxide) at an elevated temperature to break down the carbamate into methylamine. youtube.com This methylamine subsequently reacts with a fluorogenic reagent, most commonly o-phthalaldehyde (OPA) in the presence of a thiol like 2-mercaptoethanol, to produce a highly fluorescent isoindole derivative. youtube.com This product is then detected by a fluorescence detector, providing excellent sensitivity and selectivity.
More recent developments include the use of fluorescent probes and nanocomposites. For example, a sensor based on gold nanoclusters anchored on manganese dioxide (MnO₂) nanosheets was designed for carbaryl detection with a limit of 0.125 µg/L. researchgate.net Another approach utilized a fluorescent probe based on benzothiazole (B30560) to detect carboxylesterase activity, which is inhibited by carbamates, allowing for their indirect quantification. nih.govresearchgate.net
Table 3: Examples of Fluorometric Methods for Carbamate Detection
| Carbamate Analyte(s) | Reagent / Principle | Excitation (λex) / Emission (λem) Wavelengths | Detection Limit (LOD) | Reference(s) |
|---|---|---|---|---|
| Carbaryl, Carbofuran | Native Fluorescence | Not Specified | Not Specified | nih.govdocumentsdelivered.com |
| General N-methylcarbamates | o-Phthalaldehyde (OPA) / 2-Mercaptoethanol | Typically ~340 nm / ~455 nm | Sub-ppb levels (method dependent) | youtube.com |
| Carbaryl | Gold nanoclusters-anchored MnO₂ | Not Specified | 0.125 µg/L | researchgate.net |
Innovative Research Applications and Future Directions in Carbamate Science
3-(Methylsulfanyl)phenyl Methylcarbamate as a Reference Standard in Agrochemical and Pharmaceutical Research
In the realms of agrochemical and pharmaceutical research, the purity and accuracy of analytical measurements are paramount. This compound, also known by its common name Methiocarb (B1676386), serves as an essential analytical reference standard. nih.govresearchgate.net Certified reference materials are crucial for the calibration of analytical instruments, the validation of new detection methods, and for quality control in routine analyses.
Methiocarb is employed as a standard for the quantitative estimation of its residues in a wide array of matrices. This includes agricultural products like fruits and vegetables, honey, and various foods of animal origin. researchgate.net Its use extends to environmental monitoring, where it helps in the accurate detection and quantification of the compound in soil and water samples. The availability of high-purity Methiocarb standards allows laboratories to develop and perform sensitive analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), ensuring that residue levels comply with regulatory limits. researchgate.net Furthermore, analytical methods have been developed for the simultaneous detection of Methiocarb and its primary metabolites, Methiocarb sulfoxide (B87167) and Methiocarb sulfone, in water, a process that relies on the availability of pure standards for each of these compounds for accurate calibration.
Structure-Activity Relationship (SAR) Studies for Novel Carbamate (B1207046) Compound Design
The biological activity of carbamate insecticides is intrinsically linked to their chemical structure. nih.gov These compounds function by inhibiting the enzyme acetylcholinesterase (AChE), which is vital for nerve function in both insects and mammals. nih.govwikipedia.org The effectiveness of a carbamate inhibitor is determined by its structural complementarity to the active site of the AChE enzyme, allowing it to act as a substrate with a very slow turnover rate. nih.gov This leads to the accumulation of the neurotransmitter acetylcholine (B1216132), causing neurotoxicity. wikipedia.org
Structure-Activity Relationship (SAR) studies are crucial for designing novel carbamate compounds with improved properties, such as higher selectivity for insect pests over non-target organisms and optimized environmental persistence. For phenyl N-methylcarbamates like Methiocarb, key structural features governing activity include:
The Carbamate Moiety (-O-CO-NHCH₃): This functional group is essential for the inhibitory mechanism. It carbamylates a serine residue in the AChE active site, temporarily inactivating the enzyme. The N-methyl group is a critical component of this interaction. wikipedia.org
The Phenyl Ring: The aromatic ring serves as a scaffold that positions the carbamate group correctly within the enzyme's active site gorge. Substitutions on this ring significantly influence the compound's binding affinity and reactivity.
Ring Substituents: The nature and position of substituents on the phenyl ring dictate the compound's physicochemical properties, such as lipophilicity and electronic effects, which in turn affect its ability to reach the target site and bind to the enzyme. nih.gov In Methiocarb, the methylsulfanyl (-SCH₃) group at the 3-position and the two methyl groups play a significant role in its specific insecticidal and molluscicidal properties. SAR studies have shown that electron-withdrawing groups on the phenyl ring can increase the reactivity of the carbamate, leading to more potent enzyme inhibition. nih.gov
By systematically modifying these structural components and observing the resulting changes in biological activity, researchers can develop new carbamate derivatives. The goal is to create molecules that are highly effective against target pests while minimizing harm to beneficial insects, wildlife, and humans, and ensuring they degrade appropriately in the environment.
Development of Advanced Degradation and Remediation Strategies for Contaminated Environments
The presence of pesticide residues like this compound in soil and water necessitates the development of effective degradation and remediation strategies. Research has identified several key pathways for its environmental dissipation, including hydrolysis, photolysis, and microbial degradation. wikipedia.org
Hydrolysis is a major degradation route, particularly in neutral to alkaline conditions. The stability of Methiocarb is highly pH-dependent; the ester linkage of the carbamate is susceptible to breaking, which detoxifies the molecule. The primary product of this process is 3,5-dimethyl-4-(methylthio)phenol.
Table 1: pH-Dependent Hydrolysis of this compound
| pH | Half-Life (at 22°C) | Degradation Rate |
| 4 | > 1 year | Very Slow |
| 7 | < 35 days | Moderate |
| 9 | 6 hours | Rapid |
This table is based on data from hydrolysis studies. nih.gov
Photodegradation on soil surfaces and in water also contributes to the breakdown of Methiocarb, although it is a slower process. Exposure to sunlight can lead to the oxidation of the sulfur atom, forming Methiocarb sulfoxide.
In soil, the persistence of Methiocarb is influenced by both abiotic and biotic factors. It degrades more rapidly in neutral to alkaline soils, with half-lives ranging from a few days to several weeks. Aerobic and anaerobic microbial processes play a crucial role in its breakdown, leading to major metabolites such as Methiocarb sulfoxide and Methiocarb sulfone. wikipedia.org
Advanced remediation technologies are also being explored. The electro-Fenton process , an advanced oxidation technique, has proven effective in completely degrading Methiocarb in aqueous solutions. This method not only removes the parent compound but also significantly reduces the toxicity of the treated water.
Biotechnological Approaches for Bioremediation and Detoxification
Biotechnological methods, which utilize the metabolic capabilities of microorganisms, offer an environmentally friendly and cost-effective approach to cleaning up contaminated environments. The biodegradation of carbamates like this compound is a key focus of this research.
Microbial degradation is a primary route for the complete removal of carbamates from soil and water. mdpi.com Various bacteria and fungi have been identified that can transform or completely mineralize these pesticides. researchgate.net The initial and most critical step in the microbial degradation of N-methylcarbamate insecticides is the enzymatic hydrolysis of the carbamate bond. researchgate.net This cleavage is catalyzed by enzymes such as carbamate hydrolases or esterases, which break the ester linkage to release the phenolic moiety, methylamine (B109427), and carbon dioxide. researchgate.net This initial hydrolysis step typically results in a significant detoxification of the compound.
Several fungal genera, including Aschochyta and Trametes, have been reported to degrade a mixture of carbamates that includes Methiocarb. researchgate.net While the specific intermediates for Methiocarb in these studies were not always identified, the research points to the involvement of enzymes like laccase and cytochrome-P450 monooxygenase in the transformation process. researchgate.net
Future research in this area is focused on isolating and characterizing specific microbial strains with high degradation efficiency for Methiocarb and its metabolites. Identifying the genes and enzymes responsible for the degradation pathways, such as carbofuran (B1668357) hydrolase which has been identified in some N-methylcarbamate-degrading bacteria, could lead to the development of enhanced bioremediation strategies. nih.gov These strategies might involve bioaugmentation, where potent microbial strains are introduced into contaminated sites, or the use of immobilized enzymes in bioreactors for treating contaminated water.
Theoretical and Computational Chemistry Applications in Carbamate Research (e.g., Molecular Modeling of Enzyme Interactions)
Theoretical and computational chemistry provides powerful tools to investigate the interactions between carbamates and their biological targets at a molecular level. nih.govresearchgate.net For this compound, the primary target is the enzyme acetylcholinesterase (AChE). nih.gov Molecular modeling techniques such as molecular docking and molecular dynamics (MD) simulations are employed to understand how this inhibitor binds to the enzyme's active site. nih.govplos.org
AChE possesses a deep and narrow active-site gorge. mdpi.com Computational studies reveal how a carbamate inhibitor like Methiocarb fits within this gorge and interacts with key amino acid residues. The binding process involves:
Initial Binding: The inhibitor enters the gorge and binds non-covalently to residues within the catalytic active site (CAS) and the peripheral anionic site (PAS). mdpi.com Docking simulations predict the most favorable binding pose and estimate the binding affinity. physchemres.orgsciforum.net
Carbamylation: Following binding, the carbamate moiety reacts with the catalytic serine residue (Ser203) in the active site. mmsl.cz This forms a covalent carbamoyl-enzyme complex, rendering the enzyme inactive.
Decarbamylation: This covalent bond is eventually hydrolyzed, regenerating the active enzyme. However, for carbamate inhibitors, this hydrolysis step is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to effective inhibition. wikipedia.org
These computational models are invaluable for SAR studies. By simulating various analogs of this compound, researchers can predict how changes in the chemical structure—such as altering the substituents on the phenyl ring—will affect binding affinity and inhibitory potency. physchemres.org This in silico screening helps prioritize the synthesis of novel compounds with potentially higher efficacy and selectivity, accelerating the discovery of next-generation pesticides. nih.govplos.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing 3-(Methylsulfanyl)phenyl methylcarbamate with high purity?
- Methodological Answer : The synthesis typically involves functionalizing the phenyl ring with a methylsulfanyl group followed by carbamate formation. A plausible route is the reaction of 3-(methylsulfanyl)phenol with methyl isocyanate under anhydrous conditions in the presence of a base like triethylamine. Reaction optimization should focus on temperature control (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios to enhance yield . For purification, column chromatography using silica gel with a hexane/ethyl acetate gradient is recommended. Purity can be verified via HPLC (>98%) and NMR spectroscopy .
Q. How can the electronic structure and reactivity of this compound be characterized computationally?
- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model the compound’s electronic properties. Key parameters include HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites. Tools like Multiwfn enable visualization of electron localization functions (ELF) and bond order analysis, critical for understanding substituent effects (e.g., methylsulfanyl’s electron-donating role) .
Q. What analytical techniques are suitable for validating the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm the methylsulfanyl (-SMe) and carbamate (-OCONHCH) groups.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C stretch) confirm the carbamate moiety.
Cross-referencing with published spectra of analogous carbamates (e.g., bufencarb ) ensures accuracy.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines vs. in vivo models). A tiered approach is recommended:
Standardized Assays : Use OECD guidelines for acute toxicity (e.g., LD in rodents) and endocrine disruption.
Mechanistic Studies : Evaluate acetylcholinesterase (AChE) inhibition kinetics (IC, K) to compare with other carbamates (e.g., formetanate hydrochloride ).
Meta-Analysis : Cross-reference data from EPA databases and peer-reviewed studies, adjusting for variables like solvent choice and exposure duration .
Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Conduct pH-dependent degradation (pH 4–9) at 25°C and 40°C, analyzing products via LC-MS/MS.
- Photolysis : Exclude UV light using quartz reactors; identify radicals (e.g., hydroxyl) via scavenger assays.
- Microbial Degradation : Use soil microcosms spiked with C-labeled compound to track mineralization rates. Environmental half-life (t) should be compared to structurally similar pesticides (e.g., metsulfuron-methyl ).
Q. How can researchers investigate the compound’s interaction with biological targets beyond AChE?
- Methodological Answer :
- Proteomics : Use affinity chromatography coupled with MS to identify off-target proteins in model organisms.
- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding to cytochrome P450 isoforms or glutathione-S-transferases.
- Transcriptomics : RNA-seq analysis of exposed cell lines to map gene expression changes, focusing on oxidative stress pathways .
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and particulate respirators (EN 143 standard) to prevent dermal/ inhalation exposure .
- Ventilation : Use fume hoods for synthesis and weighing.
- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste.
- Storage : In airtight containers under nitrogen, away from light and moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
